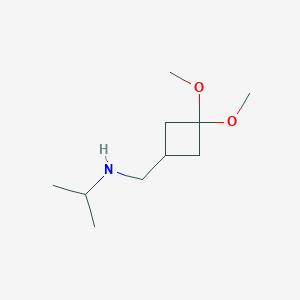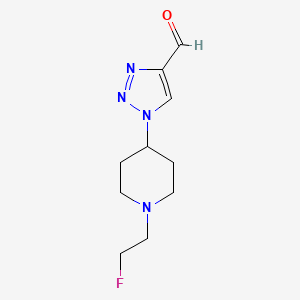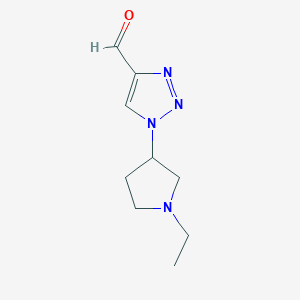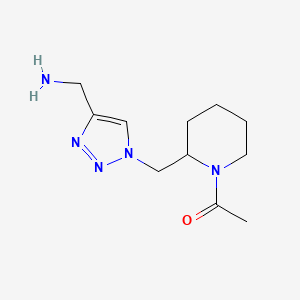
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
概要
説明
1-(2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one, commonly known as AMTPE, is an important organic compound used in a variety of scientific research applications. Its unique structure and properties make it ideal for use in a range of chemical and biological studies, including synthesis, drug discovery, and medical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AMTPE.
科学的研究の応用
AMTPE has been used in a variety of scientific research applications. It has been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the role of the enzyme in Alzheimer’s disease, as well as in the development of new drugs for the treatment of the disease. In addition, AMTPE has been used to study the effects of oxidative stress on cells and to develop new treatments for cancer.
作用機序
The mechanism of action of AMTPE is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, AMTPE prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This increase in acetylcholine is thought to be responsible for its effects on cognition, memory, and behavior.
生化学的および生理学的効果
The biochemical and physiological effects of AMTPE have been studied in a variety of animal models. In mice, AMTPE has been shown to improve cognitive performance and memory, as well as reduce anxiety-like behavior. In rats, AMTPE has been found to inhibit the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This increase in acetylcholine is thought to be responsible for the observed improvements in cognitive performance and memory.
実験室実験の利点と制限
The use of AMTPE in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, its structure and properties make it ideal for use in a variety of biochemical and physiological studies. Finally, it has been shown to have a wide range of effects on cognition, memory, and behavior.
However, there are also some limitations to using AMTPE in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. In addition, its effects may vary depending on the species of animal used in the experiment.
将来の方向性
There are a number of potential future directions for the use of AMTPE. First, further research is needed to better understand its mechanism of action and its effects on the body. Second, its potential therapeutic applications, such as for the treatment of Alzheimer’s disease, should be explored. Third, its use in drug discovery and development should be investigated. Finally, its use in other scientific research applications, such as in the study of oxidative stress, should be further explored.
特性
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(17)16-5-3-2-4-11(16)8-15-7-10(6-12)13-14-15/h7,11H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPBBGHYRXWNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)


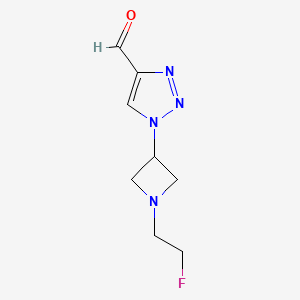
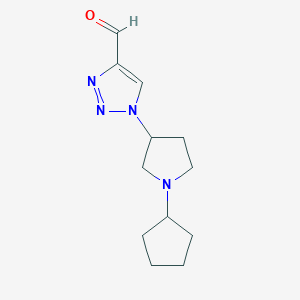
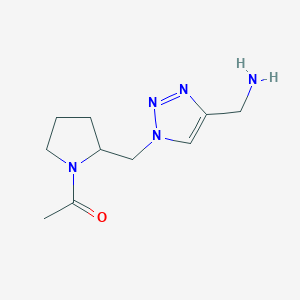
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)

